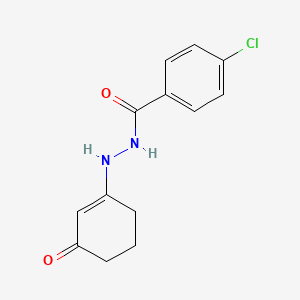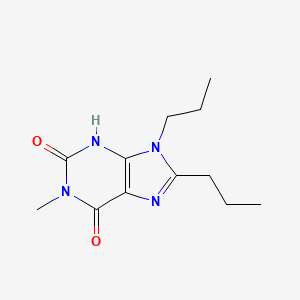![molecular formula C17H25NO2 B5749072 1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
1-[(2,3,5-trimethylphenoxy)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,5-trimethylphenoxy)acetyl]azepane, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of compounds. It is a synthetic compound that has been used for scientific research purposes, specifically in the field of neuroscience.
Mecanismo De Acción
1-[(2,3,5-trimethylphenoxy)acetyl]azepane acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to produce visual hallucinations, altered perception of time and space, and changes in mood and emotion. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has also been found to increase heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor and its ability to produce specific effects on mood, cognition, and perception. However, 1-[(2,3,5-trimethylphenoxy)acetyl]azepane also has several limitations, including its potential for toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]azepane, including the development of new compounds that target specific serotonin receptors, the investigation of the long-term effects of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane on the brain, and the exploration of its potential therapeutic uses in the treatment of mood disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane on the brain and to develop new methods for safely administering the compound in lab experiments.
In conclusion, 1-[(2,3,5-trimethylphenoxy)acetyl]azepane is a synthetic compound that has been used for scientific research purposes, specifically in the field of neuroscience. It has a high affinity for serotonin receptors and has been found to produce a range of biochemical and physiological effects. While 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has several advantages for use in lab experiments, careful dosing is necessary to avoid adverse effects. There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]azepane, including the development of new compounds, the investigation of its long-term effects, and the exploration of its potential therapeutic uses.
Métodos De Síntesis
The synthesis of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane involves several steps, starting with the reaction of 2,3,5-trimethylphenol with acetyl chloride to form 2,3,5-trimethylphenyl acetate. This compound is then reacted with azepane in the presence of a base to form 1-[(2,3,5-trimethylphenoxy)acetyl]azepane. The purity of 1-[(2,3,5-trimethylphenoxy)acetyl]azepane can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. 1-[(2,3,5-trimethylphenoxy)acetyl]azepane has been used to study the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-10-14(2)15(3)16(11-13)20-12-17(19)18-8-6-4-5-7-9-18/h10-11H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPPMZXANASFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)
![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)

![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749054.png)


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5749091.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
